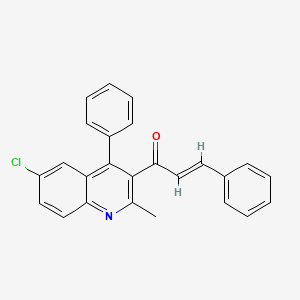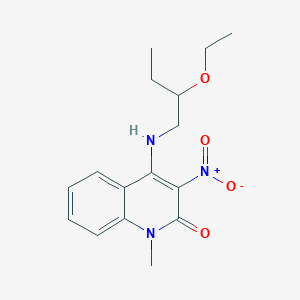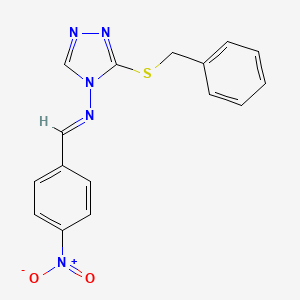![molecular formula C18H19N5S B3889441 4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE](/img/structure/B3889441.png)
4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE
概要
説明
4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to a triazole ring, which is further linked to an aniline derivative. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE typically involves the reaction of 3-(benzylsulfanyl)-4H-1,2,4-triazole with N,N-dimethylaniline in the presence of suitable reagents and solvents. One common method involves refluxing the reactants in ethanol for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
科学的研究の応用
4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzylsulfanyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar compounds include other triazole derivatives with varying substituents. For example:
3-(benzylsulfanyl)-4H-1,2,4-triazole: Lacks the N,N-dimethylaniline group, resulting in different chemical and biological properties.
4-[(E)-{[3-(propylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol: Contains a propylsulfanyl group instead of a benzylsulfanyl group, leading to variations in reactivity and biological activity. The uniqueness of 4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-22(2)17-10-8-15(9-11-17)12-20-23-14-19-21-18(23)24-13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCIHRIPMVFQGT-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B3889358.png)
![3-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B3889364.png)
![N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B3889369.png)
![7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)
![3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3889379.png)

![7-(2-Methoxyethyl)-2-[(4-methylsulfanylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3889385.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide](/img/structure/B3889396.png)


![N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine](/img/structure/B3889427.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3889429.png)
![(E)-1-(3,4-DIMETHOXYPHENYL)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE](/img/structure/B3889434.png)
